molecular formula C18H18N2O3 B7776608 Orantinib CAS No. 1044712-39-1

Orantinib

Cat. No. B7776608
CAS RN: 1044712-39-1
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-ZROIWOOFSA-N
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Description

Orantinib has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer, among others.

Scientific Research Applications

  • Treatment of Hepatocellular Carcinoma : Orantinib has been tested as a multi-kinase inhibitor combined with conventional transcatheter arterial chemoembolisation (cTACE) for patients with unresectable hepatocellular carcinoma. However, the study concluded that this compound did not improve overall survival in patients compared to placebo. The study also highlighted the main adverse events related to this compound treatment, including oedema, ascites, and elevated liver enzymes (Kudo et al., 2018).

  • Crystallization Process Optimization for Pharmaceuticals : this compound's crystallization process as an active pharmaceutical ingredient (API) was studied to control residual solvent amount and particle size distribution. The study used a design of experiments approach to optimize process parameters, concluding that temperature and solvent ratio are critical for controlling residual solvent and particle size in this compound API (Sato et al., 2015).

  • Subgroup Analysis in Japanese Patients for Hepatocellular Carcinoma : A subgroup analysis from the ORIENTAL study investigated the efficacy and safety of this compound in combination with TACE specifically in Japanese patients. The study showed no significant differences in overall survival and time to TACE failure, though there was a slight improvement in time to progression (Hidaka et al., 2019).

  • Investigation of Anti-Angiogenic Drugs in Advanced Gastric Cancer : this compound, known as TSU-68 in this context, was evaluated for its efficacy and pharmacokinetics when combined with standard treatments for advanced gastric cancer. The study aimed to understand the progression-free survival and pharmacokinetics of this compound in this setting (Yamaguchi et al., 2013).

  • Quantitative Proteomic Profiling for Drug Target Interactions : this compound was studied for its interaction with fibroblast growth factor receptors (FGFRs) using small molecule probes in a chemical proteomics approach. The study provided insights into the selectivity profiles of this compound and its off-target effects, which are crucial for understanding its therapeutic and adverse effects (Ku et al., 2014).

  • Drug Repurposing for COVID-19 Treatment : In a study exploring drug repurposing for treating COVID-19, this compound was identified as a potential candidate. The study used network pharmacology and transcriptomics to identify drugs that could be repositioned for COVID-19 treatment, highlighting this compound's potential role in this context (Liu et al., 2021).

properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017164
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210644-62-5, 252916-29-3
Record name SU6668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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